1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate
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Overview
Description
1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate is an organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of N-hydroxyphthalimide with dimethyl acetylenedicarboxylate in an acetone-water mixture at low temperatures . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a selective monoamine oxidase inhibitor, which could be useful in treating or preventing diseases mediated by monoamine oxidase . Additionally, it finds applications in the dye and polymer industries due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate can be compared with other similar compounds, such as 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxamide and 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid . These compounds share the 1,3-dioxoisoindoline moiety but differ in their substituents and overall structure, which can lead to variations in their chemical properties and applications.
Properties
CAS No. |
88683-55-0 |
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Molecular Formula |
C13H13NO4S |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)sulfanylpropan-2-yl acetate |
InChI |
InChI=1S/C13H13NO4S/c1-8(18-9(2)15)7-19-14-12(16)10-5-3-4-6-11(10)13(14)17/h3-6,8H,7H2,1-2H3 |
InChI Key |
LLJBFYXNSXSYPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSN1C(=O)C2=CC=CC=C2C1=O)OC(=O)C |
Origin of Product |
United States |
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